4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
CAS No.: 2640958-70-7
Cat. No.: VC11839645
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640958-70-7 |
|---|---|
| Molecular Formula | C20H26BrN5O |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 4-[4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-25(12-10-24)19-5-7-22-20(23-19)26-13-15-27-16-14-26/h1-5,7H,6,8-16H2 |
| Standard InChI Key | GBJNUDUAZOSYHK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine, reflects its intricate architecture:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached to position 2 of the pyrimidine.
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Piperazine-ethyl-bromophenyl group: A piperazine ring (six-membered diamine) linked to position 4 of the pyrimidine via an ethyl chain terminating in a 4-bromophenyl group.
This structure combines heterocyclic moieties known for modulating receptor interactions, particularly in neurotransmitter systems .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of such compounds typically involves nucleophilic displacement reactions on halogenated pyrimidines or pyridines. For example:
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Halogen activation: A 2,4-dichloropyrimidine undergoes regioselective substitution at position 4 with piperazine derivatives .
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Coupling reactions: Suzuki-Miyaura cross-coupling introduces aromatic groups (e.g., 4-bromophenyl) to the ethyl-piperazine side chain .
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Morpholine incorporation: Morpholine is introduced via alkylation or acylation at position 2 of the pyrimidine .
A representative synthesis might proceed as follows:
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Step 1: React 2,4-dichloropyrimidine with N-ethylpiperazine to yield 4-(piperazin-1-yl)-2-chloropyrimidine.
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Step 2: Perform a Suzuki coupling with 4-bromophenethylboronic acid to attach the bromophenyl-ethyl group.
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Step 3: Substitute the remaining 2-chloro group with morpholine under basic conditions .
Structural Variants and SAR
Key structural modifications impacting bioactivity include:
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Pyrimidine substitutions: Alkyl groups at position 6 enhance receptor affinity (e.g., ethyl or butyl chains) .
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Piperazine modifications: N-methylation or aryl-ethyl extensions (as in this compound) improve selectivity for serotonin receptors .
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Morpholine vs. other amines: Morpholine’s oxygen atom may enhance solubility and hydrogen-bonding capacity compared to piperidine .
Physicochemical Properties
Based on analogous compounds , the following properties are predicted:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₈BrN₅O₂ |
| Molecular Weight | 472.39 g/mol |
| logP (Partition Coeff.) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | ~75 Ų |
| Solubility | Poor aqueous solubility |
The bromophenyl group contributes to high molecular weight and lipophilicity, potentially limiting blood-brain barrier permeability but enhancing protein binding .
Pharmacological Profile
Receptor Binding Affinities
Piperazine-pyrimidine hybrids exhibit affinity for serotonin (5-HT₇, 5-HT₂A) and dopamine receptors . For this compound:
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5-HT₇ Receptor: The piperazine-ethyl-bromophenyl group mimics long-chain arylpiperazines (LCAPs), a class with nanomolar 5-HT₇ affinity .
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Selectivity: Morpholine’s electron-rich oxygen may reduce off-target binding to α-adrenergic receptors, a common issue with piperazine derivatives .
Functional Activity
In functional assays (e.g., cAMP inhibition), similar compounds act as 5-HT₇ antagonists . The ethyl spacer between piperazine and bromophenyl may optimize receptor-ligand interactions by allowing conformational flexibility .
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